

An In-depth Technical Guide to N-(4-Methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-(4-Methoxy-2-nitrophenyl)acetamide</i>
Cat. No.:	B140486

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative with the chemical formula $C_9H_{10}N_2O_4$. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known biological context. The compound is of interest as an intermediate in organic synthesis and due to its potential biological activities, including its formation from the reaction of related analgesic compounds with cellular oxidants. This document is intended to serve as a foundational resource for professionals in research and drug development.

Chemical and Physical Properties

N-(4-Methoxy-2-nitrophenyl)acetamide is a yellow solid at room temperature. Its core structure consists of a phenyl ring substituted with a methoxy group, a nitro group, and an acetamide group. The spatial arrangement of these substituents leads to a non-planar molecular geometry. The methoxy group is nearly coplanar with the phenyl ring, while the nitro and acetamide groups are twisted out of the plane to varying degrees due to steric hindrance. [1] An intramolecular hydrogen bond exists between the amide proton and an oxygen atom of the ortho-nitro group.[1]

Table 1: Physicochemical Properties of **N-(4-Methoxy-2-nitrophenyl)acetamide**

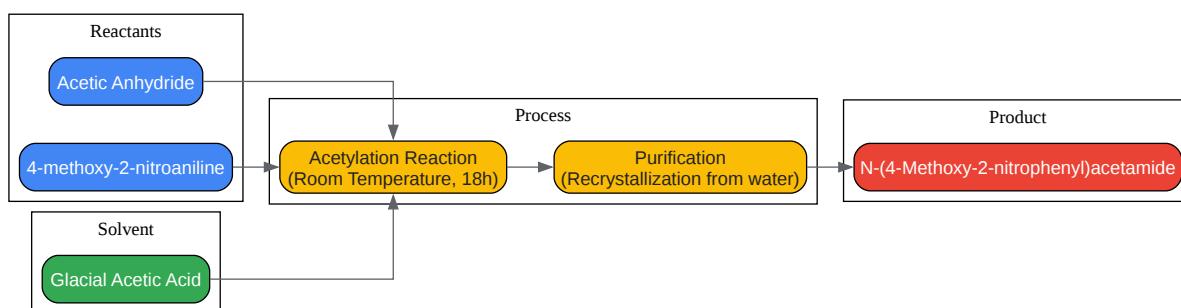
Property	Value	Reference
CAS Number	119-81-3	[2]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[1]
Molecular Weight	210.19 g/mol	[1]
Melting Point	117-118 °C	[2]
Physical Form	Yellow Solid	
Purity	98% (typical)	
Storage Temperature	0-5 °C	

Synthesis

N-(4-Methoxy-2-nitrophenyl)acetamide is synthesized via the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in a glacial acetic acid solvent.[1]

Experimental Protocol: Synthesis of **N-(4-Methoxy-2-nitrophenyl)acetamide**

Materials:


- 4-methoxy-2-nitroaniline (20 mmol, 3.36 g)
- Glacial acetic acid (30 ml)
- Acetic anhydride (24 mmol, 2.46 g)
- Deionized water

Procedure:

- Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid in a suitable reaction vessel.

- Add 2.46 g (24 mmol) of acetic anhydride to the solution.
- Stir the reaction mixture continuously at room temperature for 18 hours.
- After the reaction is complete, dry the mixture under vacuum to remove the solvent.
- Purify the resulting residue by recrystallizing it twice from an aqueous solution.
- Single crystals in the form of yellow laths can be grown by slow cooling of a hot, nearly saturated aqueous solution of the compound.[1]

Synthesis Workflow

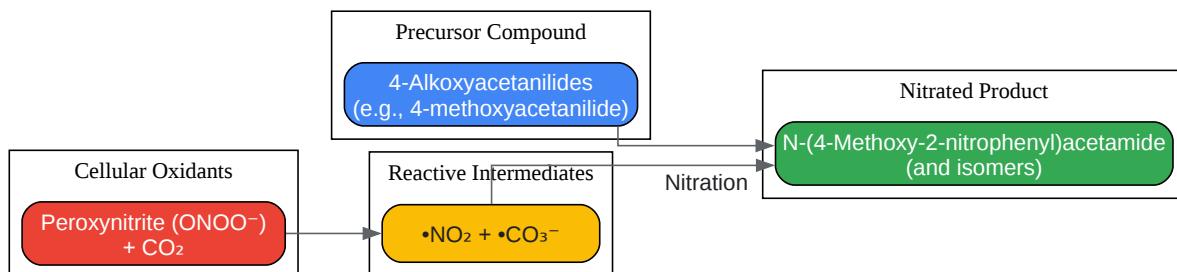
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-(4-Methoxy-2-nitrophenyl)acetamide**.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **N-(4-Methoxy-2-nitrophenyl)acetamide**.

Table 2: Spectroscopic Data for **N-(4-Methoxy-2-nitrophenyl)acetamide**


Technique	Data
Mass Spectrometry	Molecular Ion (M ⁺): 210 m/z
Infrared (IR) Spectroscopy	Key absorptions indicating the presence of N-H, C=O, C-N, and NO ₂ functional groups.
¹ H NMR Spectroscopy	Data not readily available in the public domain.
¹³ C NMR Spectroscopy	Data not readily available in the public domain.

Biological Context and Potential Applications

While **N-(4-Methoxy-2-nitrophenyl)acetamide** itself is not a widely studied therapeutic agent, it belongs to the 4-alkoxyacetanilide class of compounds, which includes the well-known analgesic, acetaminophen (N-(4-hydroxyphenyl)acetamide).^[1] Research in this area suggests that nitrated derivatives of these compounds can be formed in vivo through non-enzymatic pathways involving cellular oxidants.

Interaction with Cellular Oxidants

Studies on related compounds like 4-hydroxyacetanilide have shown that they can react with cellular oxidants such as hypochlorite and peroxynitrite (ONOO⁻) to form nitrated and chlorinated products.^[1] It is suspected that **N-(4-Methoxy-2-nitrophenyl)acetamide** or its positional isomers may be formed through similar reactions from 4-methoxyacetanilide under conditions of oxidative stress.^[1] The reaction with peroxynitrite, particularly in the presence of carbon dioxide, generates reactive species like nitrogen dioxide (•NO₂) and carbonate radical (•CO₃⁻), which can lead to the nitration of aromatic compounds.^{[3][4]}

[Click to download full resolution via product page](#)

Caption: Formation of nitrated acetanilides via cellular oxidants.

Potential Applications

- Intermediate in Organic Synthesis: The functional groups present in **N-(4-Methoxy-2-nitrophenyl)acetamide** make it a versatile intermediate for the synthesis of more complex molecules, including dyes and pharmaceuticals.
- Research in Toxicology and Drug Metabolism: As a potential metabolite of other 4-alkoxyacetanilides, this compound is relevant for studies on the toxicology and metabolism of this class of drugs, particularly under conditions of oxidative stress.
- Antimicrobial Research: While not extensively studied, derivatives of N-phenylacetamides have shown a wide range of biological activities, and there is some indication that derivatives of **N-(4-Methoxy-2-nitrophenyl)acetamide** may possess antimicrobial properties.^{[5][6]} Further research is needed to explore this potential.

Conclusion

N-(4-Methoxy-2-nitrophenyl)acetamide is a well-characterized compound with established synthetic routes and a growing body of information regarding its physicochemical properties. While its direct therapeutic applications have not been extensively explored, its role as a potential *in vivo* metabolite of other drugs and as a synthetic intermediate makes it a compound of significant interest to the scientific community. Further research, particularly in obtaining

comprehensive spectroscopic data (^1H and ^{13}C NMR) and exploring its biological activities, will be crucial in fully elucidating its potential in drug development and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyberleninka.ru [cyberleninka.ru]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(4-Methoxy-2-nitrophenyl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140486#what-is-n-4-methoxy-2-nitrophenyl-acetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com